- Synthesis of Firefly Luciferin Analogues and Evaluation of the Luminescent PropertiesChemistry - A European Journal, 2016, 22(27), 9330-9337,
Cas no 939-69-5 (6-hydroxy-1,3-benzothiazole-2-carbonitrile)

939-69-5 structure
Nome del prodotto:6-hydroxy-1,3-benzothiazole-2-carbonitrile
6-hydroxy-1,3-benzothiazole-2-carbonitrile Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6-Hydroxybenzo[d]thiazole-2-carbonitrile
- 2-CYANO-6-HYDROXYBENZOTHIAZOLE
- 2-Benzothiazolecarbonitrile, 6-hydroxy-
- 2-CYANO-6-HYDROXYBENZOTHIAZ
- 6-hydroxy-1,3-benzothiazole-2-carbonitrile
- 6-hydroxy-2-cyano-benzothiazole
- 2-cyano-6-hydroxybenzothiazol
- 2-cyano-6-hydroxybenzthiazole
- 6-Hydroxy-2-Benzothiazolecarbonitrile
- 6-hydroxy-2-cyanobenzothiazole
- 6-hydroxybenzothiazole-2-carbonitrile
- BEN041
- PubChem19680
- SQAVNBZDECKYOT-UHFFFAOYSA-N
- FCH841120
- ST
- 6-Hydroxy-2-benzothiazolecarbonitrile (ACI)
- 939-69-5
- BBL101177
- AC-7689
- C8H4N2OS
- GEO-00837
- SY065965
- STL554973
- DB-009211
- DTXSID10432318
- J-509202
- AKOS005257673
- 6-Hydroxybenzothiazole-2-carbonitrile, 96%
- SCHEMBL140656
- CS-W005799
- MFCD00296905
- FS-2463
- 6-hydroxybenzo-[d]thiazole-2-carbonitrile
- 6-Hydroxy-benzothiazole-2-carbonitrile
- 6-hydroxy-benzo[d]thiazole-2-carbonitrile
-
- MDL: MFCD00296905
- Inchi: 1S/C8H4N2OS/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H
- Chiave InChI: SQAVNBZDECKYOT-UHFFFAOYSA-N
- Sorrisi: N#CC1SC2C(=CC=C(C=2)O)N=1
Proprietà calcolate
- Massa esatta: 176.00400
- Massa monoisotopica: 176.00443393g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 224
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 85.2
Proprietà sperimentali
- Colore/forma: Pale-yellow to Yellow-brown Solid
- Densità: 1.53
- Punto di fusione: 211-213 °C
- Punto di ebollizione: 374.7±34.0°C at 760 mmHg
- Punto di infiammabilità: 180.387 °C
- Indice di rifrazione: 1.744
- PSA: 85.15000
- LogP: 1.87358
6-hydroxy-1,3-benzothiazole-2-carbonitrile Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H319
- Dichiarazione di avvertimento: P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 22-36
- Istruzioni di sicurezza: 26-36/37
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:2-8°C
6-hydroxy-1,3-benzothiazole-2-carbonitrile Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
6-hydroxy-1,3-benzothiazole-2-carbonitrile Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063454-10g |
6-Hydroxybenzo[d]thiazole-2-carbonitrile |
939-69-5 | 98% | 10g |
¥1146.00 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1236-5G |
6-hydroxy-1,3-benzothiazole-2-carbonitrile |
939-69-5 | 97% | 5g |
¥ 495.00 | 2023-04-12 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 072318-250mg |
6-hydroxy-1,3-benzothiazole-2-carbonitrile |
939-69-5 | 95+% | 250mg |
4827.0CNY | 2021-07-12 | |
eNovation Chemicals LLC | D960498-10g |
2-CYANO-6-HYDROXYBENZOTHIAZOLE |
939-69-5 | 98+% | 10g |
$165 | 2024-06-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063454-1g |
6-Hydroxybenzo[d]thiazole-2-carbonitrile |
939-69-5 | 98% | 1g |
¥148.00 | 2024-04-24 | |
eNovation Chemicals LLC | D960498-100g |
2-CYANO-6-HYDROXYBENZOTHIAZOLE |
939-69-5 | 98+% | 100g |
$1225 | 2023-09-01 | |
Fluorochem | 049352-1g |
2-Cyano-6-hydroxybenzothiazole |
939-69-5 | 97% | 1g |
£32.00 | 2022-02-28 | |
Fluorochem | 049352-10g |
2-Cyano-6-hydroxybenzothiazole |
939-69-5 | 97% | 10g |
£236.00 | 2022-02-28 | |
eNovation Chemicals LLC | D502945-250mg |
2-Cyano-6-hydroxybenzothiazole |
939-69-5 | 97% | 250mg |
$110 | 2024-05-24 | |
AstaTech | 59441-5/G |
2-CYANO-6-HYDROXYBENZOTHIAZOLE |
939-69-5 | 97% | 5g |
$392 | 2023-09-16 |
6-hydroxy-1,3-benzothiazole-2-carbonitrile Metodo di produzione
Synthetic Routes 1
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Ethanethiol , Chlorotrimethylsilane , Potassium iodide Solvents: Acetonitrile ; -5 °C; -5 °C → 30 °C; 6 h, 30 °C
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Riferimento
- Process for the demethylation of 2-cyano-6-methoxybenzothiazole and its use for the preparation of D-luciferin, China, , ,
Synthetic Routes 3
Synthetic Routes 4
Synthetic Routes 5
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Pyridinium chloride ; 200 °C
Riferimento
- Strategy for Dual-Analyte Luciferin Imaging: In Vivo Bioluminescence Detection of Hydrogen Peroxide and Caspase Activity in a Murine Model of Acute InflammationJournal of the American Chemical Society, 2013, 135(5), 1783-1795,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Pyridinium chloride ; rt → 200 °C; 1 h, 200 °C; 200 °C → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Riferimento
- A bioluminogenic substrate for in vivo imaging of β-lactamase activityAngewandte Chemie, 2007, 46(37), 7031-7034,
Synthetic Routes 10
Synthetic Routes 11
Condizioni di reazione
1.1 Catalysts: 1,3-Propanediamine , Cuprous cyanide , Dibenzo-18-crown-6 , Copper(II) tetrafluoroborate Solvents: Acetonitrile ; 30 min, 25 °C
1.2 Solvents: Acetonitrile ; 5 min, 25 °C; 1 min, 25 °C
1.2 Solvents: Acetonitrile ; 5 min, 25 °C; 1 min, 25 °C
Riferimento
- Synthesis, spectroscopic characterization, and computational studies of 2-cyano-6-hydroxybenzothiazole: a key synthetic intermediate of firefly luciferinTurkish Journal of Chemistry, 2018, 42(6), 1499-1517,
Synthetic Routes 12
Synthetic Routes 13
Condizioni di reazione
1.1 Reagents: Pyridinium chloride ; 40 min, rt → 200 °C
1.2 Reagents: Sodium bicarbonate ; neutralized, cooled
1.2 Reagents: Sodium bicarbonate ; neutralized, cooled
Riferimento
- In vivo imaging of hydrogen peroxide production in a murine tumor model with a chemoselective bioluminescent reporterProceedings of the National Academy of Sciences of the United States of America, 2010, 107(50), 21316-21321,
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Potassium cyanide Catalysts: Dibenzo-18-crown-6 , Borate(1-), tetrafluoro-, copper(2+) (2:1), hexahydrate Solvents: Acetonitrile ; 5 min, rt
1.2 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ; 30 min, 25 °C
1.3 Solvents: Acetonitrile ; 5 min, rt; 1 h, 25 °C
1.2 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ; 30 min, 25 °C
1.3 Solvents: Acetonitrile ; 5 min, rt; 1 h, 25 °C
Riferimento
- Convenient Cyanation of Diazonium Tetrafluoroborate Salt Toward Firefly Luciferin PrecursorsPolycyclic Aromatic Compounds, 2020, 40(3), 660-669,
Synthetic Routes 15
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Sodium borohydride Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 24 h, rt
Riferimento
- A new synthesis of 2-Cyano-6-hydroxybenzothiazole, the key intermediate of D-luciferin, starting from 1,4-benzoquinoneSynlett, 2009, (16), 2682-2684,
Synthetic Routes 17
Condizioni di reazione
1.1 Reagents: Pyridinium chloride Solvents: Sulfolane ; 6 h, 180 °C
Riferimento
- A bioluminescent sensor for highly selective and sensitive detection of human carboxylesterase 1 in complex biological samplesChemical Communications (Cambridge, 2016, 52(15), 3183-3186,
Synthetic Routes 18
Condizioni di reazione
1.1 Reagents: Pyridinium chloride ; 40 min, rt → 200 °C
1.2 Reagents: Sodium bicarbonate ; neutralized
1.2 Reagents: Sodium bicarbonate ; neutralized
Riferimento
- Luciferin derivatives from bicyclic reactants and aminothiol derivatives and methods of detection of biol. process or biomols., United States, , ,
Synthetic Routes 19
Condizioni di reazione
1.1 Reagents: Pyridinium chloride ; rt → 180 °C; 1 h, 200 °C
Riferimento
- PalmitateLuciferin: A Molecular Design for the Second Harmonic Generation Study of Ion Complexation at the Air-Water InterfaceJournal of Physical Chemistry C, 2012, 116(13), 7450-7456,
Synthetic Routes 20
6-hydroxy-1,3-benzothiazole-2-carbonitrile Raw materials
- 6-methoxy-1,3-benzothiazole-2-carbonitrile
- Borate(1-),tetrafluoro-
- 2-Benzothiazolecarbonitrile, 6-(2-propen-1-yloxy)-
- 6-Hydroxy-2-benzothiazolediazonium
6-hydroxy-1,3-benzothiazole-2-carbonitrile Preparation Products
6-hydroxy-1,3-benzothiazole-2-carbonitrile Letteratura correlata
-
James A. H. Inkster,Didier J. Colin,Yann Seimbille Org. Biomol. Chem. 2015 13 3667
-
Bowen Ke,Hui Chen,Lin Ma,Sarah Zingales,Deying Gong,Die Hu,Lupei Du,Minyong Li Org. Biomol. Chem. 2018 16 2388
-
F. Gao,C. Ieritano,K.-T. Chen,G. M. Dias,J. Rousseau,F. Bénard,Y. Seimbille Org. Biomol. Chem. 2018 16 5102
-
Chunchao Tang,Yuqi Gao,Tingting Liu,Yuxing Lin,Xiaomeng Zhang,Chaochao Zhang,Xiang Li,Tianchao Zhang,Lupei Du,Minyong Li Org. Biomol. Chem. 2018 16 645
-
Carla T. Salatino,Diêgo U. Melo,Ariane M. Yoshitake,Lucas S. Sgarbi,Paula Homem-de-Mello,Fernando H. Bartoloni,Luiz F. M. L. Ciscato Org. Biomol. Chem. 2017 15 3479
939-69-5 (6-hydroxy-1,3-benzothiazole-2-carbonitrile) Prodotti correlati
- 943-03-3(6-methoxy-1,3-benzothiazole-2-carbonitrile)
- 7267-38-1(5-Hydroxybenzodthiazole-2-carbonitrile)
- 7267-35-8(5-Methoxybenzo[d]thiazole-2-carbonitrile)
- 7267-31-4(4-Hydroxybenzo[d]thiazole-2-carbonitrile)
- 7267-41-6(4,6-Dihydroxybenzodthiazole-2-carbonitrile)
- 72055-63-1(3-Methyl Adenosine p-Toluenesulfonate Salt)
- 863452-97-5(2-({3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}sulfanyl)-N-(2-chlorophenyl)methylacetamide)
- 2098086-72-5(methyl(3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propyl)amine)
- 2140993-51-5(3-Pyridinemethanamine, N-cyclobutyl-6-(trifluoromethyl)-)
- 1235300-85-2(N'-{1-(cyclopropanesulfonyl)piperidin-4-ylmethyl}-N-(thiophen-2-yl)methylethanediamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:939-69-5)6-hydroxy-1,3-benzothiazole-2-carbonitrile

Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):254.0/1014.0